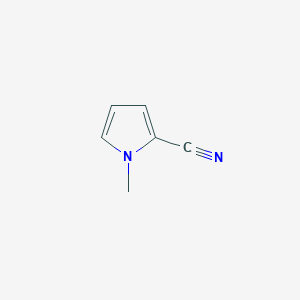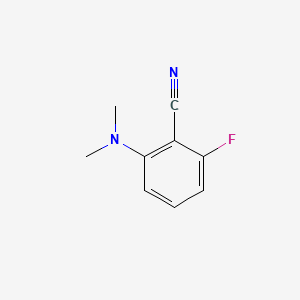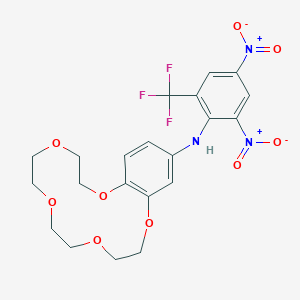
1-methyl-1H-pyrrole-2-carbonitrile
Overview
Description
1-Methyl-1H-pyrrole-2-carbonitrile is an organic compound with the molecular formula C6H6N2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrrole-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of N-methylpyrrole with chlorosulfonyl isocyanate, followed by cyclization with sodium methoxide . Another method includes the reaction of 2,3-pentanedione with hydroxylamine, followed by cyclization.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert it into different pyrrole-based compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
1-Methyl-1H-pyrrole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrrole-2-carbonitrile involves its interaction with various molecular targets and pathways. The specific mechanisms depend on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
1H-Pyrrole-2-carbonitrile: A closely related compound with similar chemical properties.
1,5-Dimethyl-2-pyrrolecarbonitrile: Another derivative with additional methyl groups, affecting its reactivity and applications.
Uniqueness: Its methyl group at the nitrogen atom and the cyano group at the second position provide distinct reactivity compared to other pyrrole derivatives .
Properties
IUPAC Name |
1-methylpyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-8-4-2-3-6(8)5-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQSGIQEBOZPHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366418 | |
| Record name | 1-methyl-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34884-10-1 | |
| Record name | 1-methyl-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methylpyrrole-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-methyl-1H-pyrrole-2-carbonitrile an interesting scaffold for drug discovery, particularly for targeting the progesterone receptor?
A: this compound has emerged as a versatile building block in drug discovery, particularly for targeting nuclear hormone receptors like the progesterone receptor (PR). Research demonstrates that even slight modifications to compounds incorporating this scaffold can drastically alter their activity towards the PR, switching between agonist and antagonist behavior []. This sensitivity to structural changes makes it a valuable tool for developing compounds with tailored activity profiles for various therapeutic applications.
Q2: Can you provide an example of how structural changes to compounds containing this compound influence their interaction with the PR?
A: Absolutely. A study focused on a series of 5-(2-oxoindolin-5-yl)-1H-pyrrole-2-carbonitrile derivatives found that the size of the substituent at the 3-position of the oxindole ring significantly impacted their functional activity []. Compounds with smaller dimethyl groups at this position displayed potent PR antagonist activity. Conversely, incorporating larger groups, like spirocyclohexyl, resulted in compounds acting as PR agonists. This highlights the crucial role of steric factors in modulating the interaction between these compounds and the PR.
Q3: The paper mentions a specific compound, WAY-255348, developed from this scaffold. What makes it stand out?
A: WAY-255348, chemically known as 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile, emerged as a lead compound in a study aimed at developing novel PR antagonists []. This compound demonstrated potent and sustained antagonist activity in both in vitro and in vivo models, including significant effects on ovulation inhibition and reproductive tract morphology in rats and primates. The combination of its robust activity profile and favorable pharmacokinetic properties makes WAY-255348 a promising candidate for further development for various female healthcare applications, including contraception, endometriosis, and uterine fibroids.
Q4: Aside from PR modulation, are there other potential applications for compounds incorporating the this compound scaffold?
A: While the provided research focuses on PR modulation, the versatility of this compound extends to other therapeutic targets. For instance, a separate study investigated its use in developing compounds targeting the androgen receptor (AR) []. This highlights the potential of this scaffold for exploring a wider range of therapeutic areas beyond PR-related applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)











![N-[1-(4-propylphenyl)ethylidene]hydroxylamine](/img/structure/B1301792.png)

